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molecular formula C7H8BrNO B176949 3-Bromo-5-methoxyaniline CAS No. 16618-68-1

3-Bromo-5-methoxyaniline

Cat. No. B176949
M. Wt: 202.05 g/mol
InChI Key: FHUSNGUPJXGLPL-UHFFFAOYSA-N
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Patent
US05051422

Procedure details

In a manner similar to Preparation 3, react 3-bromo-5-methoxybenzeneamine with chloroacetyl chloride to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:10])[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.[Cl:11][CH2:12][C:13](Cl)=[O:14]>>[Br:1][C:2]1[CH:3]=[C:4]([NH:10][C:13](=[O:14])[CH2:12][Cl:11])[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C(C1)OC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to Preparation 3

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)OC)NC(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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